rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride: is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride typically involves multiple steps The process begins with the preparation of the cyclopentane and pyrrolidine rings, followed by the formation of the oxadiazole ringSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters .
Chemical Reactions Analysis
Types of Reactions: rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride
- rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
- rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride
Uniqueness: rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN3O |
---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-12-9(14-13-7)10-4-2-3-8(10)5-11-6-10;/h8,11H,2-6H2,1H3;1H |
InChI Key |
YCUDGLVUZCBNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C23CCCC2CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.